molecular formula C18H12N2O3 B5723251 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide

1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide

Cat. No. B5723251
M. Wt: 304.3 g/mol
InChI Key: COOGPWUPEJTRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. It may also induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are essential for the growth and survival of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its potential anti-cancer properties. It can be used to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of new antibiotics based on its antibacterial and antifungal properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Conclusion
In conclusion, 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has shown promising results in various scientific research applications. It has anti-cancer, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential applications in other scientific research fields.

Synthesis Methods

1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods. One of the most common methods is the reaction between 1-naphthylamine and o-phenylenediamine in the presence of hydrogen peroxide. This method results in the formation of a yellow solid that can be purified using recrystallization. Other methods include the reaction between 1-naphthylamine and quinoxaline in the presence of an oxidizing agent such as potassium permanganate.

Scientific Research Applications

1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-hydroxy-3-naphthalen-1-yl-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-18-17(14-9-5-7-12-6-1-2-8-13(12)14)19(22)15-10-3-4-11-16(15)20(18)23/h1-11,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGPWUPEJTRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=[N+](C4=CC=CC=C4N(C3=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-3-(naphthalen-1-yl)quinoxalin-2(1H)-one 4-oxide

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